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Molybdenum--ruthenium (1/1)

Cat. No.: B14444869
CAS No.: 73575-12-9
M. Wt: 197.0 g/mol
InChI Key: OUFGXIPMNQFUES-UHFFFAOYSA-N
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Description

Significance of Binary Transition Metal Intermetallics and Bimetallics in Advanced Materials Science

Binary transition metal intermetallics and bimetallics are at the forefront of advanced materials science due to their unique and often superior properties compared to their constituent elements. These materials, characterized by ordered crystal structures, exhibit a combination of metallic and ceramic attributes. This synergy results in desirable characteristics such as high melting points, exceptional thermal stability, and robust mechanical properties. mdpi.com The introduction of a second metal into a system can lead to interactions that alter the structure of active sites and stabilize active centers. mdpi.com

Intermetallic compounds are distinguished from traditional multi-metallic catalysts by their diverse electronic and crystal structures, unique chemical bonding, and varied chemical potentials. mdpi.com These properties make them highly attractive for a range of applications, including catalysis. In the realm of catalysis, bimetallic systems like platinum-molybdenum (Pt-Mo) and platinum-ruthenium (Pt-Ru) have been employed for their enhanced tolerance to catalyst poisons such as carbon monoxide, leading to more efficient processes. researchtrends.net The ability to tune the properties of bimetallic nanoparticles by varying not only their size but also their composition and chemical ordering offers a pathway to designing highly effective materials for specific applications. researchtrends.net

Overview of the Molybdenum-Ruthenium (Mo-Ru) Phase Diagram and Relevant Intermediate Phases

The equilibrium phase diagram of the molybdenum-ruthenium system provides essential information about the stable phases at different temperatures and compositions. The Mo-Ru system is characterized as a eutectic type, with the presence of a σ-phase, Mo5Ru3, which exists between 1915 °C and 1143 °C. iaea.org The phase diagram also details the crystal structures of the solid solutions and their thermodynamic properties. scribd.comscribd.com

The σ-phase (sigma-phase) is a notable intermetallic compound within this system. Studies have investigated its thermodynamic properties using a combination of ab initio calculations and CALPHAD (Calculation of Phase Diagrams) modeling. diva-portal.org These investigations have provided insights into the site occupancy of Mo and Ru atoms within the complex crystal structure of the σ-phase, revealing a strong preference for Mo and Ru to occupy specific sites based on coordination numbers. diva-portal.org The enthalpies of formation for the (Ru) hcp solid solution and the Mo5Ru3 σ-phase have been experimentally determined, providing crucial thermodynamic data for the system. researchgate.net

Below is a data table summarizing key features of the Mo-Ru phase diagram:

FeatureDescription
System TypeEutectic iaea.org
Intermediate Phaseσ-phase (Mo5Ru3) iaea.org
σ-phase Stability Range1143 °C to 1915 °C iaea.org
Crystal StructuresBody-centered cubic (bcc) and hexagonal close-packed (hcp) solid solutions are present in the system. scribd.com

Current Research Frontiers and Academic Motivations for Molybdenum-Ruthenium (1/1) Investigations

Current research on molybdenum-ruthenium systems is driven by the potential for these materials to exhibit enhanced catalytic and electronic properties. A significant area of investigation is their application in catalysis, particularly for hydrogenation and hydrogen evolution reactions. Alloying ruthenium with molybdenum has been shown to enhance the catalytic activity of ruthenium nanoparticles for the hydrogenation of organic molecules. kyoto-u.ac.jpelsevierpure.comresearchgate.net This enhancement is attributed to an electronic modification of ruthenium through charge transfer from molybdenum, which alters the adsorption energy of reactants. kyoto-u.ac.jpelsevierpure.comresearchgate.net

In the field of electrocatalysis, Mo-Ru nanoalloys have demonstrated promise as robust bifunctional catalysts for both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR). sciengine.com Density functional theory (DFT) calculations have revealed that the incorporation of molybdenum atoms into the ruthenium lattice can optimize the hydrogen adsorption free energy, leading to improved catalytic activity. sciengine.com Furthermore, molybdenum-ruthenium catalysts are being explored for producing green fuels through water splitting, specifically for the oxygen evolution reaction (OER). mining.com

The electronic structure of Mo-Ru alloys is another active area of research. osti.govaps.org Studies have employed theoretical methods to understand the electronic properties and their influence on the material's behavior. osti.govaps.org The potential for Mo-Ru alloys to exhibit superconductivity at low temperatures is also a key motivator for research in this area. wikipedia.org

Interdisciplinary Approaches in Molybdenum-Ruthenium Compound Research

The study of molybdenum-ruthenium compounds necessitates a highly interdisciplinary approach, combining principles from chemistry, physics, and materials science. Synthesis of these materials often involves sophisticated chemical techniques, such as the thermal decomposition of organometallic precursors like molybdenum hexacarbonyl and triruthenium dodecacarbonyl. acs.org The synthesis of bimetallic Ru-Mo phosphide (B1233454) catalysts for CO2 hydrogenation to methanol (B129727) further highlights the chemical complexity involved. acs.org

Characterization of the synthesized materials relies heavily on advanced analytical techniques. Scanning transmission electron microscopy (STEM) coupled with energy-dispersive X-ray spectroscopy (EDX) and powder X-ray diffraction (PXRD) are crucial for confirming the structure and composition of Mo-Ru nanoparticles. kyoto-u.ac.jpelsevierpure.comresearchgate.net X-ray photoelectron spectroscopy (XPS) is used to probe the electronic modifications resulting from alloying. kyoto-u.ac.jpelsevierpure.comresearchgate.net

Theoretical and computational methods, such as density functional theory (DFT), play a vital role in understanding the underlying mechanisms of the observed properties. sciengine.comacs.org These calculations provide insights into reaction pathways, adsorption energies, and electronic structures that are difficult to probe experimentally. sciengine.comacs.org The investigation of thermodynamic properties often combines experimental measurements with computational modeling through methods like CALPHAD. diva-portal.orgresearchgate.net This synergy between experimental synthesis, advanced characterization, and theoretical modeling is essential for advancing the understanding and application of molybdenum-ruthenium compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoRu B14444869 Molybdenum--ruthenium (1/1) CAS No. 73575-12-9

Properties

CAS No.

73575-12-9

Molecular Formula

MoRu

Molecular Weight

197.0 g/mol

IUPAC Name

molybdenum;ruthenium

InChI

InChI=1S/Mo.Ru

InChI Key

OUFGXIPMNQFUES-UHFFFAOYSA-N

Canonical SMILES

[Mo].[Ru]

Origin of Product

United States

Comprehensive Characterization and Phase Behavior of Molybdenum Ruthenium 1/1 and Associated Phases

Structural and Microstructural Analysis

The structural and microstructural properties of molybdenum-ruthenium (Mo-Ru) alloys, particularly those with a 1:1 atomic ratio, are crucial for understanding their physical and chemical behavior. Various advanced analytical techniques are employed to elucidate these characteristics, providing insights into their phase composition, morphology, and crystalline integrity.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and determining their lattice parameters. h-and-m-analytical.comnffa.euanton-paar.com For Mo-Ru alloys, XRD studies reveal the formation of different phases depending on the composition and processing conditions.

In sputter-deposited thin films with a composition close to Ru50Mo50, grazing-incidence XRD (GIXRD) has shown the films to be amorphous. arcnl.nl This is in contrast to the polycrystalline nature of pure ruthenium or molybdenum films prepared under similar conditions. arcnl.nl The absence of sharp diffraction peaks, characteristic of crystalline materials, and the presence of broad humps confirm the amorphous structure. arcnl.nlresearchgate.net

For solid-solution alloys, such as those formed in Mo-Ru nanoparticles, powder X-ray diffraction (PXRD) is used to confirm the solid-solution structure. elsevierpure.com In a series of MoxRuy nanoalloys, XRD patterns have shown that even with the incorporation of molybdenum atoms, the hexagonal-close-packed (hcp) crystal structure of ruthenium can be maintained. sciengine.com The diffraction peaks in these alloys may show a slight shift compared to pure ruthenium, indicating the incorporation of molybdenum into the ruthenium lattice. sciengine.com

The equilibrium diagram of the molybdenum-ruthenium system, determined at high temperatures, shows that molybdenum can dissolve up to approximately 30.5 atomic percent of ruthenium, while ruthenium can dissolve up to 51 atomic percent of molybdenum. scispace.com A sigma phase is also present in the region of 37.0 ± 1 atomic percent ruthenium. scispace.com The lattice spacings of these different phases have been measured, providing valuable data for phase identification. scispace.com

Below is a table summarizing the structural information obtained from XRD analysis of Mo-Ru systems.

Composition/SystemPreparation MethodObserved PhasesKey XRD Findings
Ru50Mo50Sputter DepositionAmorphousAbsence of crystalline peaks, broad diffraction hump. arcnl.nl
Mo-Ru NanoparticlesSolid-Solution AlloyingSolid-SolutionConfirmation of solid-solution structure. elsevierpure.com
MoxRuy NanoalloysCo-precipitationHexagonal-Close-Packed (hcp)Maintenance of hcp structure with Mo incorporation. sciengine.com
Mo-Ru SystemHigh-Temperature SinteringMo solid solution, Ru solid solution, Sigma phaseDetermination of solubility limits and sigma phase existence. scispace.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructure Elucidation

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and microstructure of materials at high resolution. arcnl.nlnih.gov

For sputter-deposited amorphous Ru43Mo57 films, SEM images reveal a completely structureless surface, which is in stark contrast to the grainy and polycrystalline surfaces of pure ruthenium and molybdenum films. arcnl.nl The absence of discernible features on the alloy surface is a strong indicator of its amorphous nature. arcnl.nl High-resolution TEM (HRTEM) further confirms the lack of crystalline order at the atomic scale. arcnl.nl In some cases, energy-dispersive X-ray spectroscopy (EDX) coupled with TEM can reveal compositional variations within the film. arcnl.nl

In the case of Mo-Ru nanoalloys, TEM images show the distribution and size of the nanoparticles. For instance, in Mo0.5Ru3 and MoRu3 nanoalloys supported on mesoporous carbon, TEM reveals ultrasmall particles uniformly distributed on the support. sciengine.com High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) combined with EDX mapping can confirm the uniform distribution of both molybdenum and ruthenium, further supporting the formation of a nanoalloy. sciengine.com

SEM is also used to observe the microstructure of more complex alloys. For example, in high-W superalloys with varying Mo content, SEM reveals a typical dendrite morphology consisting of a γ matrix, γ′ phase, eutectic, and MC carbides. nih.gov

The following table provides a summary of morphological and microstructural findings from TEM and SEM studies on Mo-Ru systems.

SampleMicroscopy TechniqueKey Observations
Amorphous Ru43Mo57 FilmSEM, HRTEMStructureless surface, absence of crystalline grains. arcnl.nl
Mo-Ru NanoalloysTEM, HAADF-STEM, EDXUniformly distributed, ultrasmall nanoparticles with homogeneous elemental distribution. sciengine.com
High-W Superalloy with MoSEMDendritic microstructure with multiple phases. nih.gov

Focused Ion Beam (FIB) Preparation for Electron-Transparent Sections

Focused Ion Beam (FIB) is a crucial technique for preparing site-specific, electron-transparent samples for TEM analysis from bulk materials. fz-juelich.defzu.czjove.com This method allows for the precise extraction of a thin lamella from a region of interest, such as an interface or a specific microstructural feature. fzu.czresearchgate.net The standard lift-out method involves depositing a protective layer (e.g., platinum), cutting out a slice, and then thinning it to electron transparency using a focused beam of ions, typically gallium. fz-juelich.de This technique is applicable to a wide range of materials, from metals to soft matter. fz-juelich.de For sensitive materials, cryogenic FIB can be employed to minimize ion beam-induced damage. acs.org

Investigations of Crystal Structure Homogeneity and Defect Microstructures

The homogeneity of the crystal structure and the presence of defects significantly influence the properties of Mo-Ru alloys. In amorphous alloys, the structure is inherently disordered, lacking long-range crystalline order. arcnl.nl However, even in crystalline alloys, defects such as dislocations, grain boundaries, and vacancies can be present. arcnl.nlmdpi.com

For sputter-deposited amorphous films, the lack of a grain structure, which is characteristic of polycrystalline films, is a key feature. arcnl.nl This absence of grain boundaries contributes to the material's unique properties. In solid-solution alloys, the goal is to achieve an atomic-level distribution of the constituent elements, which can be confirmed by techniques like STEM-EDX. elsevierpure.com The presence of defects in Mo-based materials can be engineered to enhance their catalytic properties. mdpi.com For instance, creating vacancies or doping with other elements can alter the electronic structure and improve performance. mdpi.com The investigation of these defects often requires high-resolution imaging techniques like HRTEM and STEM. arcnl.nlmdpi.com

Surface Chemical State and Compositional Analysis

The surface chemistry of Mo-Ru alloys plays a critical role in their performance in applications such as catalysis and optics. X-ray Photoelectron Spectroscopy (XPS) is a primary technique for probing the elemental composition and oxidation states of the near-surface region. arxiv.orgunimi.it

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

XPS analysis of Mo-Ru alloys provides valuable information about the elements present on the surface and their chemical states. arxiv.orgmdpi.com By analyzing the binding energies of core-level electrons, one can identify the elements and their oxidation states. thermofisher.combris.ac.uk

For a polycrystalline Ru77Mo23 thin film, XPS survey spectra typically show peaks associated with ruthenium, molybdenum, and oxygen. arxiv.org Detailed scans of the Ru 3d and Mo 3d regions can be used to identify the metallic and oxide species present. arxiv.orgresearchgate.net In amorphous Ru43Mo57 films, XPS also confirms the presence of Ru and Mo. arxiv.org

An important finding from XPS studies on Mo-Ru alloys is the evidence of electronic modification through charge transfer. elsevierpure.com In MoRu solid-solution nanoparticles, a charge transfer from molybdenum to ruthenium has been observed, which is believed to enhance catalytic activity. elsevierpure.com This is often manifested as a shift in the binding energies of the Ru and Mo core levels. For example, a positive shift in the binding energy of Ru has been observed in Mo0.5Ru3 and MoRu3 nanoalloys, suggesting electron migration to Mo atoms. sciengine.com

The oxidation states of molybdenum and ruthenium are of particular interest. Molybdenum can exist in various oxidation states, with Mo⁴⁺ and Mo⁶⁺ being common. researchgate.net Similarly, ruthenium can exhibit multiple oxidation states, including metallic Ru, Ru³⁺, and Ru⁴⁺. mdpi.comresearchgate.net The deconvolution of high-resolution XPS spectra allows for the quantification of these different species. For instance, in M0.1Ru0.9O2 (M = Mo, Ta, Re) catalysts, the Ru 3p3/2 signal can be deconvoluted into components corresponding to Ru³⁺ and Ru⁴⁺. mdpi.com

The following table summarizes key findings from XPS analysis of Mo-Ru systems.

SampleKey XPS Findings
Polycrystalline Ru77Mo23 FilmPresence of Ru, Mo, and O. arxiv.org
Amorphous Ru43Mo57 FilmPresence of Ru and Mo. arxiv.org
MoRu Solid-Solution NanoparticlesEvidence of charge transfer from Mo to Ru. elsevierpure.com
Mo0.5Ru3 and MoRu3 NanoalloysPositive shift in Ru binding energy, indicating electron migration to Mo. sciengine.com
M0.1Ru0.9O2 CatalystsPresence of Ru³⁺ and Ru⁴⁺ species. mdpi.com
Al-Mo-O alloyThe state of Mo in the alloy differs from that in MoO₂. nih.gov

Electron Energy Loss Spectroscopy (EELS) for Local Composition and Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is a powerful technique for probing the local composition and electronic structure of materials at the nanoscale. In the context of the molybdenum-ruthenium system, EELS can provide insights into the bonding and elemental distribution within the alloy.

Recent studies on molybdenum-ruthenium-carbon (MoₓRu₁₋ₓCᵧ) solid-solution alloy nanoparticles have utilized EELS to map the elemental distribution. acs.orgkyoto-u.ac.jp These maps confirm the homogeneous mixing of molybdenum, ruthenium, and carbon at the nanoscale, which is crucial for achieving the desired electronic properties. acs.orgkyoto-u.ac.jp The fine structure within the EELS spectra, specifically at the core-loss edges of Mo and Ru, can reveal information about the local coordination and oxidation states of these elements. For instance, in Mo-Ru nanoparticle assemblies modified with single Mo atoms, EELS, in conjunction with other techniques, helps to understand the electronic interactions between Mo and Ru, which are critical for their catalytic activity. mdpi.com

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemistry Investigations

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analytical technique used to determine the elemental and isotopic composition of the very near-surface region of a solid material. While specific SIMS studies focusing solely on the Mo-Ru (1/1) alloy are not extensively detailed in the provided results, the application of this technique to related systems highlights its potential.

For instance, SIMS has been employed to study the isotopic compositions of molybdenum and ruthenium in presolar grains and meteoritic material. aanda.orgusra.eduuchicago.edu These studies demonstrate the capability of SIMS to detect minute variations in isotopic ratios, which can provide clues about the nucleosynthetic origins of these elements. aanda.orgusra.edu In the context of Mo-Ru alloys, SIMS could be invaluable for investigating surface segregation, oxidation, and the distribution of trace elements, which can significantly influence the material's properties. For example, SIMS analysis was used to determine the elemental concentration depth profiles in molybdenum thin films, a technique that would be equally applicable to understanding the surface and near-surface chemistry of Mo-Ru alloys. aip.org

Spectroscopic Investigations of Chemical Bonding and Vibrational Properties

Spectroscopic techniques are instrumental in understanding the chemical bonding and vibrational characteristics of materials.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. In the study of Mo-Ru systems, Raman spectroscopy has been used to characterize the structural properties of various compositions.

For [(OEP)MoRu(OEP)] and related porphyrin dimers, resonance Raman data have suggested that the heterometallic bonds are slightly stronger than their isoelectronic homometallic counterparts. nih.govacs.org In MoRu nanoparticle assemblies supported on N-incorporated graphene (MoRu-NG), Raman spectra revealed a higher intensity ratio of the D band to the G band compared to the individual components, indicating the introduction of structural defects due to the synergistic effect between Mo and Ru atoms. mdpi.compreprints.org Furthermore, Raman spectroscopy has been utilized to study molybdenum-ruthenium-carbon solid-solution alloy nanoparticles, providing insights into their structure. acs.org

Infrared Spectroscopy (IR, RAIRS) for Adsorbate State Analysis

Infrared (IR) spectroscopy, including Reflection-Absorption Infrared Spectroscopy (RAIRS), is a powerful tool for studying the adsorption of molecules on surfaces.

In studies of Mo(CO)₆ and Ru₃(CO)₁₂ adsorbed on a Ru(001) surface, RAIRS was used to characterize the C-O stretching modes of the adsorbed metal carbonyls. iaea.org The data suggested that the metal carbonyls adsorb and desorb as molecular species with a preferential orientation. iaea.org Similarly, Fourier-transform infrared (FT-IR) spectroscopy has been employed to identify chemical groups in MoRu-NG, showing vibrations corresponding to C-OH, O=C=O, C=C, and C-N groups. mdpi.compreprints.org The technique has also been used to determine the bonding of dimethylsulfoxide (DMSO) ligands to molybdenum and ruthenium in complexes, by observing shifts in the S=O stretching frequency. odinity.com In the case of Mo(0) complexes, solid-state IR spectra have been used to investigate the C≡N stretching frequency. acs.org

X-ray Microanalysis for Internal Compositional Variations

X-ray microanalysis, often performed in conjunction with scanning or transmission electron microscopy (SEM/TEM), is a crucial technique for determining the elemental composition of a material at a microscopic level.

In the investigation of the Mo-Ru system, X-ray microanalysis has been used to confirm the elemental composition of various alloys and to identify internal compositional variations. researchgate.netresearchgate.net For example, in sputter-deposited amorphous alloy films of ruthenium and molybdenum, energy-dispersive X-ray spectroscopy (EDX) revealed periodic variations in the composition of Ru and Mo. arcnl.nl Similarly, EDX mapping of MoRu nanoparticle assemblies showed a well-distributed presence of Mo and Ru elements. mdpi.compreprints.org This technique has also been essential in characterizing the composition of Mo-Ru-Rh-Pd alloys and in confirming the elemental composition of Cu-Ru electrodes. researchgate.netresearchgate.net

Phase Transformations and Stability of Mo-Ru Systems

The Mo-Ru system exhibits several phases and undergoes transformations depending on temperature and composition. The phase diagram of the Mo-Ru system shows a eutectic type system with an intermediate phase, Mo₅Ru₃, which forms via a peritectoid reaction and decomposes through a eutectoid reaction. researchgate.net The maximum solubility of ruthenium in molybdenum is 32.4 at.%, and the maximum solubility of molybdenum in ruthenium is 51.5 at.% at 1935 °C. researchgate.net

Studies on the stability of Mo-Ru systems have shown that the addition of molybdenum can enhance the stability of ruthenium-based materials in certain applications. For example, in Ru/Be multilayer mirrors, the inclusion of thin molybdenum interlayers improves reflectance and temporal stability. optica.org The stability of Mo-Ru alloys is also a key factor in their potential use as substitutes for more expensive elements like rhenium in high-temperature applications. d-nb.info The structural stability of MoRu nanoparticle assemblies is significantly enhanced by the incorporation of single Mo atoms, which facilitate the formation of O and O'-bidentate ligands. mdpi.com Conversely, while MoRu solid-solution nanoparticles have shown superior catalytic activity for the hydrogen evolution reaction compared to monometallic Ru nanoparticles, their stability requires further improvement. rsc.org

Table 1: Key Spectroscopic and Analytical Findings for Mo-Ru Systems

Technique System Key Findings References
EELS MoₓRu₁₋ₓCᵧ NPs Homogeneous elemental distribution. acs.orgkyoto-u.ac.jp
SIMS Presolar Grains Isotopic composition analysis. aanda.orgusra.eduuchicago.edu
Raman [(OEP)MoRu(OEP)] Stronger heterometallic bonds. nih.govacs.org
Raman MoRu-NG Introduction of structural defects. mdpi.compreprints.org
IR/RAIRS Mo(CO)₆/Ru(001) Molecular adsorption with preferential orientation. iaea.org
IR/RAIRS MoRu-NG Identification of C-OH, O=C=O, C=C, C-N groups. mdpi.compreprints.org
X-ray Microanalysis Amorphous Ru-Mo films Periodic compositional variations. arcnl.nl

Table 2: Phase Transformation and Stability Data for the Mo-Ru System

Property Value/Observation Reference
System Type Eutectic researchgate.net
Intermediate Phase Mo₅Ru₃ researchgate.net
Mo₅Ru₃ Formation Peritectoid reaction at 1915 °C researchgate.net
Mo₅Ru₃ Decomposition Eutectoid reaction at 1143 °C researchgate.net
Max. Ru solubility in Mo 32.4 at.% at 1935 °C researchgate.net
Max. Mo solubility in Ru 51.5 at.% at 1935 °C researchgate.net
Stability Enhancement Mo interlayers in Ru/Be mirrors improve stability. optica.org

Eutectic Temperatures and Solid Solution Formation

The Mo-Ru system is classified as a eutectic type. researchgate.net A eutectic reaction is a three-phase reaction by which a liquid solution transforms into two solid phases upon cooling. In the Mo-Ru system, this eutectic point occurs at a temperature of 1955°C with a composition of approximately 42 atomic percent (at. %) ruthenium. researchgate.net

The system also exhibits significant solid solution formation. A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent material is maintained. In the Mo-Ru system, molybdenum can dissolve up to 32.4 at. % of ruthenium, and conversely, ruthenium can dissolve up to 51.5 at. % of molybdenum, both at a temperature of 1935°C. researchgate.net The solubility of ruthenium in molybdenum decreases rapidly with a decrease in temperature, while the solubility of molybdenum in ruthenium diminishes more slowly. researchgate.net

Table 1: Key Phase Transformation Data for the Molybdenum-Ruthenium System

FeatureTemperature (°C)Composition (at. % Ru)
Eutectic Point1955~42
Maximum Solubility of Ru in Mo193532.4
Maximum Solubility of Mo in Ru1935- (51.5 at. % Mo)
Peritectoid Formation of Mo5Ru3191536.7 - 39.4
Eutectoid Decomposition of Mo5Ru31143-

Peritectoid and Eutectoid Reactions of Intermediate Phases (e.g., Mo5Ru3)

Intermediate phases are distinct crystalline phases that form between two primary components in an alloy system. In the Mo-Ru system, the only confirmed intermediate phase is Mo5Ru3. researchgate.net This phase, also known as the σ-phase, is not stable at all temperatures and is formed and decomposed through solid-state reactions. iaea.org

The formation of Mo5Ru3 occurs through a peritectoid reaction at 1915°C. researchgate.netiaea.org A peritectoid reaction is a solid-state reaction where two different solid phases react upon cooling to form a third, new solid phase. digimat.inprinceton.edu In this case, the molybdenum-rich solid solution and the ruthenium-rich solid solution react to form the Mo5Ru3 intermetallic compound. researchgate.net This phase exists within a narrow compositional range of approximately 36.7 to 39.4 at. % ruthenium. researchgate.net The Mo5Ru3 phase has a tetragonal crystal structure. cambridge.org

Conversely, the Mo5Ru3 phase is not stable at lower temperatures and decomposes through a eutectoid reaction at 1143°C. researchgate.netiaea.org A eutectoid reaction is a solid-state reaction in which one solid phase transforms into two different solid phases upon cooling. digimat.inprinceton.edu Below 1143°C, the Mo5Ru3 phase decomposes back into the molybdenum-rich and ruthenium-rich terminal solid solutions. researchgate.net Investigations have confirmed the existence of Mo5Ru3 at 1200°C, but no intermediate phase was found below 1115°C. researchgate.net

Crystallization Tendency in Complex Mo-Ru-containing Systems (e.g., Nuclear Glass)

The behavior of molybdenum and ruthenium is of significant interest in the context of vitrifying high-level nuclear waste. During the vitrification process, these elements can precipitate and form crystalline phases within the glass matrix, which can impact the long-term stability and properties of the waste form. researchgate.netacademie-sciences.fr

In simplified aluminoborosilicate glasses, which are used to simulate nuclear waste glass, the addition of molybdenum and ruthenium oxides (MoO3 and RuO2) influences the crystallization of other phases. researchgate.net Specifically, RuO2 has been shown to act as a nucleating agent, promoting the crystallization of certain phases like apatite (Ca2Nd8(SiO4)6O2). researchgate.netosti.gov The presence of RuO2 can lead to the formation of sub-micron sized Ru-rich inclusions, which can agglomerate into needle-like or polyhedral RuO2 crystals. osti.gov

Interestingly, there is a competitive crystallization behavior observed between different phases. For instance, RuO2 selectively promotes the crystallization of rare-earth apatite phases over powellite (CaMoO4) phases. osti.gov Conversely, the addition of MoO3 appears to favor the crystallization of apatite. researchgate.net The interplay between these elements is complex; for example, the addition of Nd2O3 can inhibit the crystallization of CaMoO4, suggesting a close association between neodymium and molybdenum cations within the glassy network. researchgate.net

Theoretical and Computational Modeling of Molybdenum Ruthenium 1/1 Electronic Structures and Reactivity

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to Mo-Ru alloys to predict their catalytic behavior by examining how reactants interact with the alloy surface and how the electronic properties of the constituent metals are modified upon alloying.

Adsorption energy is a key descriptor in heterogeneous catalysis, quantifying the strength of the interaction between a molecule (adsorbate) and a catalyst surface. DFT calculations are instrumental in determining these energies for various reaction intermediates on Mo-Ru surfaces. A lower adsorption energy for reactants and a higher energy for products can indicate a more efficient catalytic cycle.

For catalytic processes like the nitrate (B79036) reduction reaction (NO3RR), understanding the adsorption of intermediates is crucial. The process involves multiple steps, including the adsorption of nitrate (NO3) and subsequent conversion to other nitrogen-containing species. rsc.org DFT studies on various metals show that the binding strength of these intermediates dictates the reaction pathway and product selectivity. rsc.orgresearchgate.net For instance, the adsorption free energies of H and NO3* are critical parameters. On ruthenium surfaces, the adsorption of hydrogen is often thermodynamically preferred, which can lead to competition with other reactants for active sites. acs.org In Mo-Ru alloys, the presence of molybdenum can modulate the electronic structure to optimize the adsorption energies of key intermediates, potentially weakening the binding of poisoning species like hydrogen and enhancing the adsorption of target molecules like nitrate.

Table 1: Representative DFT-Calculated Adsorption Energies (eV) of Key Intermediates on Catalytic Surfaces Note: This table provides illustrative values for different metals to contextualize the importance of adsorption energies. Specific values for Mo-Ru (1/1) would require dedicated computational studies.

IntermediateRu(0001)Mo(110)Pt(111)Cu(111)
H -0.5-0.7-0.4-0.9
CO -2.1-2.5-2.0-1.2
NO3 *VariableVariableVariableVariable

The d-band center model is a cornerstone of modern catalyst design, providing a direct link between the electronic structure of a transition metal surface and its catalytic activity. acs.org The model posits that the energy of the d-band center relative to the Fermi level correlates with the strength of adsorbate binding. A d-band center closer to the Fermi level generally leads to stronger adsorption, as antibonding states formed upon adsorption are pushed above the Fermi level and remain unoccupied. cardiff.ac.ukresearchgate.net

For Mo-Ru alloys, DFT calculations can predict the position of the d-band center. Alloying molybdenum (Group 6) with ruthenium (Group 8) is expected to shift the d-band center of the combined system. This shift is a critical factor in tuning the catalytic properties. For reactions like the hydrogen evolution reaction (HER), an optimal binding energy for hydrogen is required—not too strong to cause poisoning, and not too weak to prevent activation. By adjusting the Mo/Ru ratio, the d-band center can be fine-tuned to achieve this balance. nih.gov Studies on doped systems show that introducing a second metal can significantly shift the d-band center, thereby modulating the adsorption energy of intermediates and enhancing catalytic performance. nih.govnih.gov

When molybdenum and ruthenium are alloyed, a significant redistribution of their valence electronic charge occurs. DFT modeling is essential to visualize and quantify these changes. The formation of Mo-Ru bonds leads to hybridization of their respective d-orbitals, creating a new electronic band structure distinct from that of the pure metals. researchgate.net

This electronic redistribution is the fundamental reason for the synergistic catalytic effects observed in many bimetallic systems. Doping a host material with another element can introduce localized electronic states, create vacancies, and induce strain, all of which alter the catalytic activity. researchgate.netaps.org For example, DFT calculations have shown that Ru doping in metal oxides can create covalent interactions between Ru 4d and O 2p orbitals, leading to a reduced band gap and improved electronic conductivity. researchgate.net In a Mo-Ru alloy, molybdenum can donate or accept electrons to/from ruthenium, depending on the local coordination and surface structure, thereby modifying the reactivity of specific sites on the catalyst surface.

Molecular Orbital Theory Applied to Heterometallic Mo-Ru Complexes

While DFT is well-suited for periodic solid-state systems like alloys, Molecular Orbital (MO) theory provides a complementary perspective, particularly for discrete heterometallic complexes containing Mo-Ru bonds. chembaby.rulibretexts.org MO theory describes the formation of bonding and antibonding orbitals from the linear combination of atomic orbitals, offering a clear picture of the nature of the chemical bonds between the metal centers.

In a heterometallic Mo-Ru complex, the d-orbitals of the two metals interact to form a set of molecular orbitals. The energy and composition of these frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determine the complex's redox properties, spectroscopic features, and reactivity. acs.orgresearchgate.net MO diagrams for such complexes can reveal the extent of metal-metal bonding (e.g., σ, π, δ bonds) and the degree of electron delocalization across the bimetallic core. researchgate.net This level of analysis is crucial for understanding electron transfer processes and designing molecular catalysts with tailored electronic properties.

Predictive Modeling for Material Design and Catalytic Properties

A major goal of computational chemistry is the predictive design of new materials with desired functionalities, bypassing costly and time-consuming trial-and-error experimentation. For the Mo-Ru system, predictive modeling leverages the insights gained from DFT and MO theory to design novel alloys with specific catalytic properties.

Technetium (Tc), situated between molybdenum and ruthenium in the periodic table, exhibits interesting catalytic properties but is radioactive, limiting its practical use. A significant achievement of theoretical modeling has been the concept of "pseudo-elements," where an alloy is designed to mimic the electronic structure and, therefore, the chemical properties of an inaccessible element.

Theoretical predictions suggested that a solid-solution alloy of molybdenum and ruthenium, specifically with a 1:1 molar ratio, could replicate the electronic structure of technetium. kyoto-u.ac.jp DFT calculations have confirmed that Mo-Ru alloys can indeed serve as "pseudo-technetium." kyoto-u.ac.jpacs.org By averaging the number of valence electrons of Mo (Z=42) and Ru (Z=44), the resulting alloy effectively simulates Tc (Z=43). Recent experimental work has successfully synthesized molybdenum-ruthenium-carbon nanoparticles (MoxRu1–xCy) which, at a near 1:1 metal ratio, were shown by DFT calculations to possess an electronic structure very similar to that of technetium carbide. kyoto-u.ac.jpacs.org This success highlights the power of predictive modeling in creating novel materials with properties that replicate those of rare or hazardous elements.

Reaction Coordinate Analysis for Catalytic Pathways

Reaction coordinate analysis is a fundamental tool in computational chemistry for elucidating the mechanisms of chemical reactions catalyzed by materials like Molybdenum-Ruthenium (1/1). arxiv.org This analysis involves mapping the potential energy surface of a reaction, identifying the minimum energy path that connects reactants to products. This path is known as the reaction coordinate, and the highest point along this path corresponds to the transition state, which determines the activation energy of the reaction. youtube.com

In the context of Mo-Ru (1/1) catalysis, Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways. mdpi.com For instance, in reactions such as CO oxidation, the adsorption energies of reactants and intermediates on the catalyst surface serve as key descriptors for catalytic activity. chemrxiv.org The reaction coordinate would involve the step-by-step transformation of reactants, such as the association of an adsorbed CO molecule with an adsorbed oxygen atom to form CO2.

The analysis typically involves the following steps:

Identification of Stable Intermediates: All plausible intermediates along a proposed reaction pathway are identified, and their geometries and adsorption energies on the Mo-Ru (1/1) surface are calculated.

Location of Transition States: Sophisticated algorithms are used to locate the transition state structures connecting these intermediates. A key characteristic of a transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Brønsted-Evans-Polanyi (BEP) relationships, which describe a linear correlation between activation energies and reaction energies for a series of similar reactions, are often utilized in conjunction with reaction coordinate analysis to predict catalytic performance across different materials. chemrxiv.org For the Mo-Ru (1/1) system, this approach can be used to screen for optimal surface terminations or active sites for specific catalytic applications.

Reaction StepDescriptionKey Computational Parameters
Reactant AdsorptionThe initial binding of reactant molecules to the Mo-Ru (1/1) surface.Adsorption Energy (Eads)
Surface DiffusionMovement of adsorbed species across the catalyst surface.Diffusion Barrier (Ediff)
Chemical TransformationBond breaking and formation events leading to new intermediates.Activation Energy (Ea), Reaction Energy (ΔErxn)
Product DesorptionRelease of the final product molecules from the surface.Desorption Energy (Edes)

Multiscale Modeling Approaches in Materials Science

Multiscale modeling is a powerful computational strategy that integrates different theoretical methods to study material properties across a wide range of length and time scales. dierk-raabe.comrug.nl This approach is particularly valuable for understanding complex materials like Molybdenum-Ruthenium (1/1), where phenomena at the electronic, atomic, and microstructural levels collectively determine its macroscopic behavior.

The multiscale modeling paradigm for Mo-Ru (1/1) typically involves a hierarchical or concurrent coupling of the following methods:

Quantum Mechanics (QM): At the most fundamental level, DFT calculations are used to determine the electronic structure, bonding characteristics, and energetics of the Mo-Ru system. mdpi.com This provides accurate parameters for higher-level models. For example, DFT can be used to calculate the energies of different crystal structures and the forces on individual atoms. acs.org

Atomistic Simulations: The information from QM calculations is used to develop interatomic potentials for methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations. researchgate.net MD simulations track the trajectories of individual atoms over time, allowing for the study of dynamic processes such as phase transitions, defect formation, and mechanical deformation. aip.orgresearchgate.net For Mo-Ru alloys, MD can be used to simulate solidification processes and predict the resulting microstructure. researchgate.net

Mesoscale Modeling: At larger length scales, methods like phase-field modeling and kinetic Monte Carlo are employed to study the evolution of microstructures, such as grain growth and phase separation, over longer timescales. These models use parameters derived from atomistic simulations.

Continuum Mechanics: Finally, at the macroscopic level, continuum models based on finite element analysis can be used to predict the mechanical properties and performance of Mo-Ru (1/1) components under realistic operating conditions. These models are informed by the properties calculated at the smaller scales.

This integrated approach allows for a comprehensive understanding of the material, from the quantum mechanical origins of its properties to its real-world performance. By bridging the scales, multiscale modeling can accelerate the design and discovery of new materials with tailored functionalities. rug.nl

Modeling ScaleMethodologyProperties Investigated for Mo-Ru (1/1)Typical Length ScaleTypical Time Scale
ElectronicDensity Functional Theory (DFT)Electronic band structure, bonding, surface reactivity, cohesive energyAngstroms (Å)Femtoseconds (fs)
AtomisticMolecular Dynamics (MD), Monte Carlo (MC)Phase stability, defect dynamics, mechanical properties, thermal transportNanometers (nm)Nanoseconds (ns)
MesoscopicPhase-Field Models, Kinetic Monte Carlo (kMC)Microstructure evolution, grain growth, phase transformationsMicrometers (µm)Microseconds (µs) to Seconds (s)
ContinuumFinite Element Method (FEM)Stress-strain behavior, fracture mechanics, macroscopic performanceMillimeters (mm) and aboveSeconds (s) and above

Mechanistic Understanding of Molybdenum Ruthenium 1/1 Reactivity and Surface Science

Adsorption Mechanisms on Mo-Ru Surfaces and Active Sites

The catalytic activity of Molybdenum-Ruthenium (Mo-Ru) surfaces is intrinsically linked to how reactant molecules adsorb onto them and the nature of the available active sites. The combination of Mo and Ru creates sites with modified electronic properties compared to the individual metals, influencing the binding energies of adsorbates.

Research into bimetallic systems indicates that ruthenium is highly effective for adsorbing and dissociating hydrogen. researchgate.net On ruthenium surfaces, the dissociative chemisorption of nitrogen (N₂) is identified as a structure-sensitive process, with step-edge sites being significantly more active—by at least nine orders of magnitude—than terrace sites for N₂ dissociation. researchgate.netnih.gov This is due to a combination of electronic and geometric effects at these low-coordination sites. researchgate.net For instance, the activation barrier for N₂ dissociation is substantially lower at step sites (~0.4 eV) compared to terrace sites (~1.9 eV). nih.gov

The introduction of molybdenum modifies these properties. Density Functional Theory (DFT) calculations on a Mo₀.₅Ru₃ nanoalloy revealed that the incorporation of Mo atoms adjusts the hydrogen adsorption free energy (ΔGH*) to -0.09 eV. sciengine.com This value is much closer to the ideal value of zero than that of pure Ru (-0.22 eV), indicating a more optimal binding strength for hydrogen intermediates, which is crucial for reactions like the hydrogen evolution reaction (HER). sciengine.com Similarly, studies on ternary Pt-Ru-Mo surfaces have shown that the presence of both Ru and Mo leads to the strongest binding energy for water (H₂O), with ruthenium being the most hydrophilic metal for oxygen. researchgate.net

The interaction between different adsorbates on these surfaces is also critical. On Ru(0001), co-adsorbed hydrogen and carbon monoxide (CO) tend to form separate islands due to repulsive lateral interactions. researchgate.net The adsorption states of molecules like N₂ on Ru nanoparticles can vary, with both vertical (on top and bridge sites) and horizontal (activated) chemisorption observed. acs.org The chelation function between molybdenum and ruthenium atoms can also serve to increase the total number of active surface areas available for catalysis. mdpi.com

Table 1: Adsorption Properties on Mo-Ru and Related Surfaces

System Adsorbate Key Finding Reference
Mo₀.₅Ru₃ Nanoalloy H* ΔGH* is optimized to -0.09 eV, closer to zero than pure Ru, enhancing activity. sciengine.com
Ru(0001) N₂ Dissociation is dominated by step sites, which are ~10⁹ times more active than terraces. researchgate.netnih.gov
Pt-Ru-Mo H₂O Ternary surface shows the strongest H₂O binding energy compared to binary or pure metals. researchgate.net
Ru(0001) CO & H Co-adsorbates form segregated domains due to repulsive interactions. researchgate.net
MoRu-NG N/A Chelation between Mo and Ru atoms increases the active surface area. mdpi.com

Electron and Ion-Induced Decomposition Processes on Mo-Ru Precursors

The fabrication of Mo-Ru nanostructures often relies on the decomposition of organometallic precursor molecules using techniques like focused electron beam-induced deposition (FEBID). mdpi.com In this process, volatile precursor molecules containing the desired elements are adsorbed onto a substrate and subsequently fragmented by a focused beam of electrons or ions. mdpi.comdigitellinc.com The non-volatile decomposition products form a solid deposit on the substrate, while volatile fragments are removed. mdpi.comdigitellinc.com

Studies on molybdenum hexacarbonyl (Mo(CO)₆), a common precursor, provide insight into the fundamental decomposition mechanisms. nih.govnih.gov Electron interaction with Mo(CO)₆ can lead to two primary gas-phase processes:

Dissociative Electron Attachment (DEA): This occurs at lower electron energies, where the molecule captures an electron and subsequently fragments into a negative ion and neutral species (e.g., loss of one or more CO ligands). nih.govnih.gov

Dissociative Ionization (DI): At higher electron energies, electron impact can eject an electron from the precursor, creating a positive ion that then fragments. nih.govnih.gov For metal carbonyls, this often results in a sequential loss of all CO ligands, leading to the formation of the bare metal ion (Mo⁺). nih.gov

During the FEBID process using a Mo(CO)₆ precursor, a significant loss of CO ligands occurs, with analyses showing an average loss of about 5.5 CO groups per precursor molecule. nih.gov This efficient removal of ligands is crucial for achieving high metal content in the final deposit. The underlying mechanism is thought to involve reductive ligand loss through electron attachment, which promotes the formation of metal-metal bonds and leads to further ligand dissociation. nih.govnih.gov These principles of electron-induced fragmentation are directly applicable to the synthesis of Mo-Ru bimetallic materials, where co-deposition using a mixture of molybdenum and ruthenium precursors would undergo similar decomposition pathways to form the alloyed nanostructure.

Synergistic Effects in Mo-Ru Bimetallic Catalysts

Bimetallic catalysts frequently exhibit performance superior to their individual monometallic components, a phenomenon attributed to synergistic effects. researchgate.net This synergy in Mo-Ru systems arises from strong interactions between the two metals, which modify the electronic structure, surface geometry, and ultimately, the catalytic performance. researchgate.netrsc.org

One of the key synergistic effects is the electronic modification of the active sites. In Mo-doped ruthenium oxide (RuO₂), the formation of weak Ru-Mo metallic bonds was observed. rsc.org This interaction allows molybdenum to act as an electron reservoir, compensating for the electron density of ruthenium sites. This prevents the overoxidation of Ru to soluble RuO₄²⁻, a primary cause of deactivation, thereby significantly enhancing the catalyst's durability under harsh oxidative conditions. rsc.org

This electronic modulation also directly impacts catalytic activity. DFT calculations have shown that incorporating Mo into a Ru lattice alters the d-band center of the Ru atoms. sciengine.com This shift optimizes the adsorption energy of key reaction intermediates. For the hydrogen evolution reaction (HER), the hydrogen adsorption free energy (ΔGH*) on a Mo₀.₅Ru₃ surface is shifted closer to the ideal value of zero compared to pure Ru, which explains its enhanced, platinum-like activity. sciengine.com This synergy leads to a material that is not only more active but also more stable.

Table 2: Examples of Synergistic Effects in Mo-Ru Catalysts

Catalytic System Observed Synergistic Effect Outcome Reference
Mo-doped RuO₂ Formation of Ru-Mo metallic bonds; Mo acts as an electron reservoir. Suppresses Ru overoxidation and dissolution, enhancing durability. rsc.org
Mo₀.₅Ru₃ Nanoalloy Electronic structure modification optimizes ΔGH*. Enhanced catalytic activity for the hydrogen evolution reaction (HER). sciengine.com
MoRu-NG Chelation between Mo and Ru atoms. Increases the electrochemically active surface area. mdpi.com

Role of Support Materials in Modulating Mo-Ru Catalytic Activity and Stability

The support material is a critical component in heterogeneous catalysis, providing more than just a surface to disperse the active metal particles. youtube.comornl.gov Supports offer mechanical and thermal stability and, more importantly, can actively modulate the catalyst's performance through strong metal-support interactions (SMSI). youtube.comrsc.org

The choice of support can alter the electronic properties of the Mo-Ru nanoparticles. For example, in studies of Ru clusters on a magnesium oxide (MgO) support for N₂ activation, it was found that the polar MgO(111) surface induces a positive charge on the Ru cluster. rsc.org This electron deficiency in Ru paradoxically promotes π* back-donation to the adsorbed N₂ molecule, weakening the N-N bond and significantly lowering the activation barrier for its dissociation. rsc.org This principle demonstrates how an oxide support can directly participate in the electronic mechanism of a catalytic reaction on the metal it supports.

The reducibility of the support material also plays a crucial role. For Ru-based catalysts used in CO₂ methanation, supports range from irreducible oxides like alumina (B75360) (Al₂O₃) to reducible ones like ceria (CeO₂). researchgate.net The support's reducibility was found to directly influence the coverage of CO on the Ru particles. researchgate.net On irreducible supports, Ru sites can become saturated with CO, limiting the sites available for H₂ dissociation. In contrast, more reducible supports can alter this balance, tailoring the surface for optimal catalytic performance. researchgate.net These interactions are vital for the stability and activity of Mo-Ru catalysts, as the support can help anchor the nanoparticles, prevent agglomeration at high temperatures, and tune their electronic state for a specific chemical transformation. youtube.comrsc.org

Kinetics and Reaction Pathway Elucidation in Mo-Ru Catalysis

Understanding the kinetics and reaction pathways is fundamental to optimizing catalytic processes. For many reactions catalyzed by ruthenium, the dissociation of a key reactant molecule is the rate-determining step (RDS). In ammonia (B1221849) synthesis, for instance, the dissociative adsorption of dinitrogen (N₂ → 2N) on the Ru surface is commonly considered the RDS. rsc.orgmdpi.com The activation barrier for this step on Ru catalysts is notably lower than on traditional iron-based catalysts, allowing for higher activity at milder conditions. researchgate.net

The reaction pathway for N₂ dissociation on a Ru(0001) surface involves an initial physisorption, followed by chemisorption into a metastable, pre-dissociation state, and finally the cleavage of the N≡N bond. ispt.eu Kinetic models for ammonia synthesis over Ru-based catalysts are often developed using extensions of the Temkin equation to describe the reaction rates under various temperatures and pressures. rsc.orgfraunhofer.de

Table 3: Kinetic Data for Mo-Ru and Ru-catalyzed Reactions

Reaction Catalyst Rate-Determining Step (RDS) Activation Energy / Barrier Reference
Alkaline HER Mo₀.₅Ru₃ (001) Water dissociation 0.39 eV sciengine.com
Alkaline HER Ru (001) Water dissociation 0.62 eV sciengine.com
Ammonia Synthesis Ru-based N₂ dissociative adsorption Lower than Fe-based catalysts rsc.orgmdpi.comresearchgate.net
N₂ Dissociation Ru(0001) Terrace N₂ → 2N ~1.9 eV nih.gov
N₂ Dissociation Ru(0001) Step N₂ → 2N ~0.4 eV nih.gov

Future Research Directions and Translational Impact of Molybdenum Ruthenium 1/1 Compounds

Development of Novel Synthesis Strategies for Precision Control over Stoichiometry and Nanostructure

A primary objective for future research is the development of synthesis methods that offer meticulous control over the atomic arrangement and morphology of Mo-Ru materials. While traditional methods have proven effective, next-generation applications demand a higher level of precision to tailor catalytic and electronic properties.

Novel strategies are being explored to move beyond conventional techniques. For instance, methods like sputter deposition are being investigated for producing ultrathin, amorphous alloy films of ruthenium and molybdenum, which can exhibit different properties compared to their crystalline counterparts. arxiv.org For catalytic applications, scalable synthesis techniques are crucial. One promising approach involves a simple method of impregnating a mesoporous carbon support with Ru and Mo ions, followed by freeze-drying and annealing to form uniformly distributed ultrasmall Mo-Ru nanoalloy particles. sciengine.com This method is designed to be easily scaled up for mass production. sciengine.com

The focus is on achieving:

Precise Stoichiometry: Ensuring a consistent 1:1 atomic ratio of molybdenum to ruthenium is critical, as deviations can significantly alter the material's properties.

Nanostructure Engineering: The ability to create specific nanostructures, such as core-shell particles, nanoalloys, or amorphous films, is essential for optimizing performance in various applications. arxiv.orgsciengine.comscitechdaily.com For example, a core-shell nanocluster catalyst based on ruthenium has been developed to enhance performance in hydrogen production. scitechdaily.com

Scalability: Developing synthesis routes that are not only precise but also economically viable and scalable for industrial production is a key challenge. sciengine.com

Future work will likely involve exploring advanced precursor chemistry and controlled deposition techniques to achieve atomic-level precision in Mo-Ru nanostructures.

Advanced In-Situ and Operando Characterization for Reaction Mechanism Elucidation

Understanding how Mo-Ru catalysts function under real operating conditions is paramount for designing more efficient materials. In-situ and operando characterization techniques, which probe the catalyst during a chemical reaction, are indispensable tools for gaining these insights. researchgate.netmdpi.comresearchgate.net

These advanced methods allow researchers to observe the dynamic changes in the catalyst's structure and electronic state, providing a direct link between these properties and catalytic activity. researchgate.netnih.gov Key techniques that will drive future research in this area include:

TechniqueInformation Provided
X-ray Absorption Spectroscopy (XAS) Provides information on the oxidation state and local coordination environment of the Mo and Ru atoms. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Offers insights into the surface composition and electronic states of the elements present in the catalyst. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Can be used to identify reaction intermediates and adsorbed species on the catalyst surface, helping to unravel reaction pathways. nih.gov
X-ray Diffraction (XRD) Probes the crystalline structure of the material, allowing for the observation of phase transformations that may occur during a reaction. nih.gov
Electron Microscopy Provides high-resolution imaging of the catalyst's morphology and the distribution of Mo and Ru nanoparticles.

By applying these techniques, researchers can build a comprehensive picture of the catalytic cycle at the molecular level, identifying active sites and rate-determining steps. mdpi.com This knowledge is crucial for the rational design of next-generation Mo-Ru catalysts with enhanced activity and selectivity.

Integration of Artificial Intelligence and Machine Learning for Accelerated Mo-Ru Material Discovery

AI and ML can be employed in several ways:

High-Throughput Screening: ML models can be trained on existing experimental and computational data to predict the properties of new Mo-Ru compositions and structures, allowing for the rapid screening of vast numbers of potential candidates. nih.gov

Inverse Design: Generative models can be used for "inverse design," where desired properties are specified, and the AI suggests novel materials that are likely to exhibit those properties. arxiv.org

Data Analysis and Hypothesis Generation: AI tools, including large language models (LLMs), can analyze the vast scientific literature to identify trends, extract key data, and even generate new hypotheses for researchers to test experimentally. asu.edubrain-sphere.com

Expansion into Emerging Catalytic and Energy Storage Applications

While Mo-Ru compounds have shown promise in established applications, a significant area of future research is their expansion into new and emerging fields of catalysis and energy storage.

Catalysis: The unique electronic and structural properties of Mo-Ru materials make them attractive candidates for a range of catalytic reactions. Key areas of exploration include:

Hydrogen Economy: Mo-Ru nanoalloys are being investigated as robust bifunctional electrocatalysts for both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR), which are critical for water splitting and fuel cells. sciengine.comacs.org Their cost-effectiveness compared to platinum makes them a promising alternative. sciengine.comscitechdaily.com

Biomass Conversion: Ruthenium-based catalysts, sometimes modified with molybdenum oxides, are highly effective in the hydrogenation of biomass-derived platform molecules like levulinic acid and lactic acid to produce value-added chemicals and biofuels. researchgate.netnih.gov

Environmental Catalysis: Research is also exploring the use of Mo-Ru materials for reactions such as the electrochemical reduction of nitrate (B79036), a significant water pollutant. acs.org

Energy Storage: The demand for advanced energy storage solutions is driving research into new electrode materials. Mo-Ru compounds are being investigated for:

Batteries: Molybdenum-based materials are being explored as components in lithium-sulfur batteries to improve cycling stability and capacity. nih.gov Ruthenium complexes are also being studied for non-aqueous redox flow batteries. researchgate.net

Supercapacitors: Transition metal sulfides, including those containing molybdenum and ruthenium, are promising electrode materials for pseudocapacitors due to their high electrical conductivity and rapid redox reactions. mdpi.commdpi.com

The versatility of Mo-Ru chemistry allows for the tuning of their properties to meet the demands of these diverse applications.

Addressing Scalability and Industrial Viability of Mo-Ru Materials

For Mo-Ru compounds to make a significant real-world impact, the challenges of scalability and industrial viability must be addressed. While laboratory-scale synthesis can produce high-performance materials, translating these processes to an industrial scale is often a major hurdle.

Future research in this area will need to focus on:

Cost-Effective Synthesis: Developing scalable synthesis routes that use readily available and inexpensive precursors is essential. sciengine.com The fact that ruthenium is significantly cheaper than platinum is a major advantage that researchers are leveraging. sciengine.comscitechdaily.com

Process Optimization: Optimizing reaction conditions (e.g., temperature, pressure, reaction time) to maximize yield and minimize energy consumption is critical for economic feasibility.

Durability and Stability: Ensuring the long-term stability and durability of Mo-Ru materials under industrial operating conditions is crucial for their commercial adoption. scitechdaily.com

Lifecycle Assessment: A comprehensive understanding of the environmental impact of Mo-Ru material production, use, and disposal will be necessary for sustainable implementation.

Addressing these challenges will require close collaboration between academia and industry to bridge the gap between fundamental research and practical application, ultimately enabling the widespread use of Mo-Ru materials in various technologies.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Molybdenum–Ruthenium (1/1) alloys, and how can their phase purity be validated?

  • Methodology : Use arc-melting or chemical vapor deposition (CVD) under inert atmospheres to avoid oxidation. Validate phase purity via X-ray diffraction (XRD) by matching peaks with reference patterns (e.g., ICDD PDF-4+ database) and confirm stoichiometry using energy-dispersive X-ray spectroscopy (EDS) . For trace impurities, employ inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Which characterization techniques are critical for assessing the structural and electronic properties of Molybdenum–Ruthenium (1/1)?

  • Methodology : Combine XRD for crystallographic analysis, X-ray photoelectron spectroscopy (XPS) for oxidation states and surface composition, and transmission electron microscopy (TEM) for nanoscale structural defects. Pair with density functional theory (DFT) calculations to correlate electronic structure with experimental data .

Q. How do temperature and pressure influence the phase stability of Molybdenum–Ruthenium (1/1) alloys?

  • Methodology : Conduct in-situ high-temperature/pressure XRD or neutron diffraction to monitor phase transitions. Compare results with thermodynamic modeling (e.g., CALPHAD) to identify stable regions. Report deviations from predicted phase diagrams and propose mechanistic explanations (e.g., lattice strain) .

Advanced Research Questions

Q. How can conflicting reports on the catalytic activity of Molybdenum–Ruthenium (1/1) in hydrogen evolution reactions (HER) be resolved?

  • Methodology : Systematically vary synthesis conditions (e.g., precursor ratios, annealing time) and test HER performance in standardized setups (e.g., rotating disk electrode in 0.5 M H₂SO₄). Use statistical tools like ANOVA to isolate variables causing discrepancies. Cross-validate findings with synchrotron-based operando spectroscopy to track surface reconstructions .

Q. What strategies mitigate interfacial segregation in Molybdenum–Ruthenium (1/1) thin films during high-temperature applications?

  • Methodology : Employ atomic layer deposition (ALD) with pulsed precursors to enhance interfacial adhesion. Characterize segregation kinetics using time-resolved Auger electron spectroscopy (AES) and propose kinetic Monte Carlo (kMC) models to predict long-term stability. Compare with experimental data at 500–800°C .

Q. How do lattice defects in Molybdenum–Ruthenium (1/1) impact mechanical properties, and how can these defects be engineered for optimized performance?

  • Methodology : Introduce controlled defects via ion irradiation or mechanical milling. Quantify dislocation density using Williamson-Hall analysis of XRD peak broadening. Correlate with nanoindentation hardness and fracture toughness measurements. Use molecular dynamics (MD) simulations to predict defect-propagation pathways .

Q. What computational frameworks best predict the electronic band structure of Molybdenum–Ruthenium (1/1) alloys with doping variants?

  • Methodology : Apply hybrid DFT (e.g., HSE06) to account for strong electron correlations in transition metals. Validate against angle-resolved photoemission spectroscopy (ARPES) data. For doped systems (e.g., Cr or Fe substitutions), use virtual crystal approximation (VCA) to model compositional gradients .

Methodological Best Practices

  • Data Validation : Report elemental analysis with <2% deviation from theoretical values (e.g., C, H, N for organic ligands in hybrid systems) and provide raw diffraction data in CIF format for peer validation .
  • Reproducibility : Document synthesis parameters (e.g., cooling rates, precursor purity) in supplemental materials. Use IUPAC nomenclature and CAS registry numbers for reagents .
  • Contradiction Analysis : Apply error-propagation calculations to experimental datasets and disclose instrument calibration protocols (e.g., XPS binding energy referencing to C 1s at 284.8 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.